N-[2-(ADAMANTAN-1-YL)ETHYL]-4-CHLORO-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE
Overview
Description
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-CHLORO-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that features an adamantane moiety, a benzene ring substituted with chlorine and methoxy groups, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-4-CHLORO-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of adamantane with an appropriate alkyl halide to introduce the ethyl group. This is followed by the sulfonation of the benzene ring with chlorosulfonic acid to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and purification methods to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-CHLORO-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-CHLORO-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-4-CHLORO-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid and bulky structure that can enhance binding affinity and specificity. The sulfonamide group can form hydrogen bonds with target proteins, while the methoxy groups can participate in hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-4-chlorobenzenesulfonamide
- N-(2-adamantyl)ethyl-4-chlorobenzenesulfonamide
- N-(1-adamantyl)ethyl-4-methoxybenzenesulfonamide
Uniqueness
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-CHLORO-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE is unique due to the presence of both the adamantane moiety and the combination of chlorine and methoxy substituents on the benzene ring. This unique structure imparts specific chemical and physical properties that can be advantageous in various applications .
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO4S/c1-25-17-9-19(18(26-2)8-16(17)21)27(23,24)22-4-3-20-10-13-5-14(11-20)7-15(6-13)12-20/h8-9,13-15,22H,3-7,10-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESSJCLEMRBJEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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